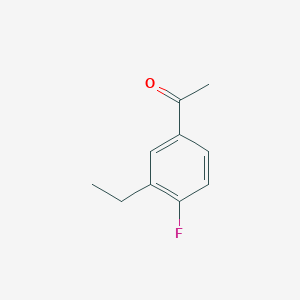
Ethanone, 1-(3-ethyl-4-fluorophenyl)-
Descripción general
Descripción
Ethanone, 1-(3-ethyl-4-fluorophenyl)- is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with ethyl and fluoro groups
Métodos De Preparación
The synthesis of Ethanone, 1-(3-ethyl-4-fluorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.
Industrial production methods may involve the optimization of reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Ethanone, 1-(3-ethyl-4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Ethanone, 1-(3-ethyl-4-fluorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand the interactions of fluoro-substituted aromatic compounds with biological systems.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(3-ethyl-4-fluorophenyl)- involves its interaction with molecular targets through various pathways. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Ethanone, 1-(3-ethyl-4-fluorophenyl)- can be compared with other similar compounds, such as:
1-(3-Ethyl-4-chloro-phenyl)-ethanone: This compound has a chloro group instead of a fluoro group, which affects its reactivity and applications.
1-(3-Ethyl-4-methyl-phenyl)-ethanone: The presence of a methyl group alters the compound’s steric and electronic properties, leading to different chemical behaviors.
1-(3-Ethyl-4-nitro-phenyl)-ethanone: The nitro group introduces additional reactivity, making this compound useful in different synthetic and research contexts.
The uniqueness of Ethanone, 1-(3-ethyl-4-fluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
1-(3-ethyl-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h4-6H,3H2,1-2H3 |
Clave InChI |
SUDNYIIMGQPMSS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(=O)C)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Chloroanilino)methyl]phenoxy}propanoic acid](/img/structure/B8576274.png)




![3-[(3-Chloropyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B8576308.png)





![Ethyl 2-{[(chlorocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B8576357.png)
